A critical advancement involves the use of Grignard reagents to extend carbon chains while preserving the unsaturated bond. For example, the condensation of (E)-alk-3-enoic esters with alkyl halides in tetrahydrofuran (THF) facilitates the formation of the 12-enoic backbone, achieving yields exceeding 70% under optimized conditions [6]. Post-condensation steps typically involve hydroxylation via Sharpless asymmetric dihydroxylation, though this requires careful temperature control to prevent epoxide formation [5].
Catalytic asymmetric hydrogenation has emerged as a powerful tool for introducing the hydroxyl group with high enantiomeric excess (ee). Palladium-based catalysts, such as Pd/C in ethanolic acetic acid, enable simultaneous reduction of double bonds and cleavage of protective benzyl groups, as demonstrated in the final step of a seven-step synthesis [2]. Recent protocols employ chiral ligands like (R)-BINAP to achieve ee values >95% for the 3-hydroxy configuration [5]. A key innovation involves solvent engineering; replacing traditional dichloromethane with Cyrene® (a biomass-derived solvent) improves reaction kinetics and reduces environmental impact [2].
Fatty acid hydratases offer a biocatalytic route to 3-hydroxytridec-12-enoic acid by selectively hydrating unsaturated fatty acids. US20150057461A1 details the use of Stenotrophomonas maltophilia-derived oleic acid hydratase to convert lesquerolic acid (a C20 unsaturated fatty acid) into ω-hydroxytridec-11-enoic acid via β-oxidation-like chain shortening [3]. This method achieves >90% conversion efficiency when paired with alcohol dehydrogenases from Micrococcus luteus, which further oxidize transient ketone intermediates to hydroxyl groups [3].
Metabolic engineering in Escherichia coli and Saccharomyces cerevisiae has enabled de novo biosynthesis of 3-hydroxytridec-12-enoic acid. By integrating heterologous genes from Pseudomonas putida (encoding P450 monooxygenases) and Yarrowia lipolytica (encoding fatty acid desaturases), researchers have constructed strains that produce the compound directly from glucose [5]. Flux balance analysis reveals that optimizing the NADPH/NADP+ ratio through overexpression of glucose-6-phosphate dehydrogenase increases titers by 2.3-fold [5]. A recent breakthrough involves CRISPR-Cas9-mediated knockout of β-oxidation pathways in Y. lipolytica, redirecting carbon flux toward hydroxylated fatty acid accumulation [5].
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantages |
|---|---|---|---|
| Stepwise Organic [1] [2] | 72–88 | 85–92 | Scalable, uses commercial precursors |
| Catalytic Hydrogenation [2] [5] | 88–95 | 93–97 | High stereocontrol, solvent flexibility |
| Enzymatic Hydratase [3] | 90–95 | >99 | Single-step conversion, mild conditions |
| Metabolic Engineering [5] | 65–78 | N/A | Renewable substrates, low waste |
3-Hydroxytridec-12-enoic acid exhibits distinctive thermodynamic properties that reflect its unique structural features. The compound has a molecular weight of 228.33 grams per mole and an exact mass of 228.17254462 daltons [1]. The molecular formula C₁₃H₂₄O₃ indicates the presence of thirteen carbon atoms, twenty-four hydrogen atoms, and three oxygen atoms, with one undefined atom stereocenter contributing to potential stereoisomeric forms [1].
The melting point characteristics of 3-hydroxytridec-12-enoic acid have not been extensively documented in the literature. However, comparative analysis with structurally related compounds provides valuable insights. The hydroxyl group at position 3 and the double bond at position 12 significantly influence the thermal transition properties. Related saturated hydroxy fatty acids, such as 3-hydroxytridecanoic acid, demonstrate melting points in the range of 68-70°C [2] [3]. The presence of the double bond in 3-hydroxytridec-12-enoic acid is expected to lower the melting point compared to its saturated analogue, following the general principle that unsaturation reduces intermolecular packing efficiency [4].
Solubility characteristics of 3-hydroxytridec-12-enoic acid reflect its amphiphilic nature. The compound demonstrates limited solubility in water due to its hydrophobic alkyl chain, characterized by a topological polar surface area of 57.5 Ų and a hydrophobicity index (XLogP3-AA) of 3.6 [1]. The compound exhibits good solubility in organic solvents, particularly chloroform, ethanol, and methanol [2]. This solubility profile is consistent with its structural features, where the carboxylic acid group and hydroxyl group provide hydrophilic character while the extended alkyl chain with terminal double bond contributes to lipophilic properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 228.33 g/mol | PubChem 2.1 [1] |
| Exact Mass | 228.17254462 Da | PubChem 2.1 [1] |
| Topological Polar Surface Area | 57.5 Ų | Cactvs 3.4.6.11 [1] |
| Hydrophobicity Index (XLogP3-AA) | 3.6 | XLogP3 3.0 [1] |
| Water Solubility | Limited (hydrophobic molecule) | Calculated from structure |
| Organic Solvent Solubility | Soluble in chloroform, ethanol, methanol | Matreya data sheet [2] |
The surface activity of 3-hydroxytridec-12-enoic acid is governed by its amphiphilic molecular structure, which combines hydrophilic head groups with a hydrophobic tail. The presence of both a carboxylic acid group and a hydroxyl group at position 3 creates a relatively polar head region, while the thirteen-carbon chain with a terminal double bond provides the hydrophobic tail necessary for surface activity [5].
Critical micelle concentration (CMC) determination for 3-hydroxytridec-12-enoic acid has not been extensively reported in the literature. However, comparative analysis with structurally similar compounds provides valuable insights. Fatty acids with similar chain lengths typically exhibit CMC values in the range of 0.1 to 10 millimolar, depending on the degree of unsaturation and functional group positioning [6]. The presence of the hydroxyl group at position 3 is expected to increase the CMC compared to the corresponding non-hydroxylated fatty acid, as the additional polar group enhances water solubility and reduces the driving force for micelle formation [7].
Surface tension reduction capabilities of 3-hydroxytridec-12-enoic acid are anticipated to be significant, given its structural similarity to other hydroxy fatty acids that demonstrate effective surface activity. The compound's ability to reduce surface tension depends on its adsorption at the air-water interface, where the hydrophobic tail orients toward the air phase while the hydrophilic head groups remain in contact with the aqueous phase [8]. The presence of the double bond at position 12 may influence the packing density at the interface, potentially affecting the limiting surface tension values.
Micelle formation characteristics of 3-hydroxytridec-12-enoic acid are expected to follow typical patterns observed for medium-chain fatty acids. The compound likely forms spherical micelles at concentrations above the CMC, with the hydrophobic tails aggregating in the micelle core and the carboxylic acid and hydroxyl groups oriented toward the aqueous phase [9]. The aggregation number, representing the number of molecules per micelle, is anticipated to be in the range of 20-60 molecules, consistent with fatty acids of similar chain length [7].
| Parameter | Expected Range | Basis for Estimation |
|---|---|---|
| Critical Micelle Concentration | 0.1-10 mM | Comparison with similar fatty acids [6] |
| Surface Tension Reduction | 25-35 mN/m | Typical for medium-chain fatty acids [8] |
| Aggregation Number | 20-60 molecules | Chain length correlation [7] |
| Micelle Shape | Spherical | Typical for single-chain surfactants [9] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-hydroxytridec-12-enoic acid, enabling precise identification and characterization of its molecular architecture. The compound exhibits characteristic NMR signatures that reflect its unique structural features, including the hydroxyl group at position 3, the carboxylic acid functionality, and the terminal double bond at position 12 [10].
Proton NMR (¹H NMR) spectroscopy reveals distinctive chemical shift patterns for 3-hydroxytridec-12-enoic acid. The terminal methyl groups generate characteristic triplet signals at approximately 0.87 parts per million, while the extensive methylene chain produces multiplet patterns in the range of 1.25 parts per million [11]. The protons alpha to the carbonyl group (-CO-CH₂-CH₂-) appear as multiplets around 1.62 parts per million, and the protons directly adjacent to the ester linkage (-CO-CH₂-) manifest as triplets at approximately 2.32 parts per million [11].
The hydroxyl-bearing carbon at position 3 produces a characteristic multiplet in the range of 3.70-3.85 parts per million, which serves as a diagnostic signal for the 3-hydroxy substitution pattern [12]. The terminal double bond system generates distinctive multiplet patterns in the range of 5.26-5.50 parts per million, corresponding to the unsaturated carbon protons (-CH=CH-) [11].
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural information through carbon framework analysis. The terminal methyl carbons appear as quartet signals at approximately 14.3 parts per million, while the methylene carbons generate multiplet patterns in the 20-40 parts per million range [11]. The glycerol-type carbons, including the hydroxyl-bearing carbon at position 3, produce characteristic signals in the 62.1-68.9 parts per million region [10].
The double bond carbons at position 12 exhibit distinctive multiplet patterns in the 125-135 parts per million range, providing clear evidence for the unsaturated functionality [11]. The carbonyl carbon of the carboxylic acid group generates a characteristic singlet at approximately 173.10 parts per million, confirming the presence of the acid functionality [11].
| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H NMR | 0.87 | Terminal methyl groups (-CH₃) | Triplet |
| ¹H NMR | 1.25 | Methylene groups (-CH₂-) | Multiplet |
| ¹H NMR | 1.62 | Protons α to carbonyl (-CO-CH₂-CH₂-) | Multiplet |
| ¹H NMR | 2.32 | Protons α to ester (-CO-CH₂-) | Triplet |
| ¹H NMR | 3.70-3.85 | Proton on hydroxyl-bearing carbon | Multiplet |
| ¹H NMR | 5.26-5.50 | Unsaturated carbons (-CH=CH-) | Multiplet |
| ¹³C NMR | 14.3 | Terminal methyl carbons | Quartet |
| ¹³C NMR | 20-40 | Methylene carbons | Multiplet |
| ¹³C NMR | 62.1-68.9 | Glycerol carbons | Multiplet |
| ¹³C NMR | 125-135 | Double bond carbons | Multiplet |
| ¹³C NMR | 173.10 | Carbonyl carbon | Singlet |
Mass spectrometric analysis of 3-hydroxytridec-12-enoic acid reveals characteristic fragmentation patterns that provide definitive structural identification and positional information for functional groups. The compound undergoes predictable fragmentation pathways under electron ionization conditions, generating diagnostic fragment ions that confirm the molecular structure and functional group positioning [13].
The molecular ion peak [M]⁺ at mass-to-charge ratio 228 typically exhibits weak intensity, consistent with the general behavior of fatty acids under electron ionization conditions [13]. The loss of water (18 mass units) from the molecular ion produces a characteristic fragment at mass-to-charge ratio 210 [M-18]⁺, which serves as evidence for the presence of the hydroxyl group [14]. This dehydration process represents a common fragmentation pathway for hydroxy fatty acids and provides moderate intensity signals in the mass spectrum [14].
The alpha-cleavage reaction adjacent to the hydroxyl group at position 3 generates the diagnostically important fragment ion at mass-to-charge ratio 103 [13]. This fragment represents the base peak in the mass spectrum and provides definitive confirmation of the 3-hydroxy substitution pattern. The formation of this fragment involves cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon, with charge retention on the carboxyl-containing portion of the molecule [13].
For trimethylsilyl (TMS) derivatives commonly used in gas chromatography-mass spectrometry analysis, characteristic silyl fragments appear at mass-to-charge ratios 73 and 75, corresponding to [(CH₃)₃Si]⁺ and [(CH₃)₂SiOH]⁺ respectively [15]. These fragments serve as diagnostic indicators for the presence of hydroxyl groups in the original molecule and differentiate hydroxy fatty acids from other polar fatty acid derivatives [15].
The fragmentation pattern also includes the loss of an acetyl group (43 mass units) from the molecular ion, generating a fragment at mass-to-charge ratio 185 [M-43]⁺. This fragmentation represents a common pathway for fatty acids and provides strong intensity signals in the mass spectrum [16]. Additional fragments include the carboxyl fragment [COOH]⁺ at mass-to-charge ratio 45 and rearrangement products such as the acetic acid fragment at mass-to-charge ratio 60 [17].
| Fragment m/z | Fragment Origin | Relative Intensity | Significance |
|---|---|---|---|
| 228 [M]⁺ | Molecular ion | Weak | Molecular weight confirmation |
| 210 [M-18]⁺ | Loss of H₂O | Moderate | Characteristic of hydroxyl group |
| 185 [M-43]⁺ | Loss of C₂H₃O (acetyl) | Strong | Fatty acid fragmentation |
| 103 | α-cleavage at hydroxyl position | Base peak | Diagnostic for 3-hydroxy position |
| 73 | Trimethylsilyl fragment [(CH₃)₃Si]⁺ | Diagnostic | TMS derivative marker |
| 75 | Silanol fragment [(CH₃)₂SiOH]⁺ | Diagnostic | TMS derivative marker |
| 45 | Carboxyl fragment [COOH]⁺ | Weak | Common fatty acid fragment |
| 60 | Acetic acid fragment | Moderate | Rearrangement product |